4-Ethyl-2-nitrophenol

Vue d'ensemble

Description

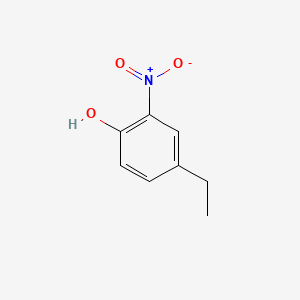

4-Ethyl-2-nitrophenol is an organic compound with the molecular formula C8H9NO3 It is a derivative of phenol, where the phenolic ring is substituted with an ethyl group at the fourth position and a nitro group at the second position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Ethyl-2-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 4-ethylphenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective nitration at the second position of the phenolic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Ethyl-2-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium dithionite, zinc, or iron in concentrated hydrochloric acid.

Esterification: The hydroxyl group can react with carboxylic acids to form esters, typically catalyzed by sulfuric acid.

Nitration: Further nitration can occur, leading to the formation of dinitrophenol derivatives.

Diazotization: The amino derivative can undergo diazotization to form diazonium salts, which are useful intermediates in the synthesis of various dyes.

Common Reagents and Conditions:

Reduction: Sodium dithionite, zinc, iron, concentrated hydrochloric acid.

Esterification: Carboxylic acids, sulfuric acid.

Nitration: Nitric acid, sulfuric acid.

Diazotization: Sodium nitrite, hydrochloric acid.

Major Products:

Reduction: 4-Ethyl-2-aminophenol.

Esterification: 4-Ethyl-2-nitrophenyl esters.

Nitration: 2,4-Dinitrophenol derivatives.

Diazotization: Diazonium salts.

Applications De Recherche Scientifique

4-Ethyl-2-nitrophenol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: The compound’s derivatives are used in biochemical assays and as probes to study enzyme activities.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-ethyl-2-nitrophenol involves its interaction with molecular targets through its nitro and hydroxyl groups. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic substitution reactions. These interactions can affect various biochemical pathways and enzyme activities.

Comparaison Avec Des Composés Similaires

2-Nitrophenol: Lacks the ethyl group, making it less hydrophobic.

4-Nitrophenol: Similar structure but without the ethyl group, leading to different reactivity and solubility.

2,4-Dinitrophenol: Contains an additional nitro group, significantly altering its chemical properties and applications.

Uniqueness: 4-Ethyl-2-nitrophenol’s unique combination of an ethyl group and a nitro group on the phenolic ring provides distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns. This makes it valuable in applications where these properties are advantageous.

Activité Biologique

4-Ethyl-2-nitrophenol (C8H9NO3) is an organic compound that belongs to the nitrophenol family. It is characterized by the presence of an ethyl group and a nitro group attached to a phenolic structure, which contributes to its biological activity. This article examines the biological properties, mechanisms of action, and relevant research findings regarding this compound.

- Molecular Formula : C8H9NO3

- CAS Number : 56520-98-0

- Linear Formula : C8H9NO3

The compound's structure includes a hydroxyl group (-OH) and a nitro group (-NO2) on a benzene ring, which significantly influences its reactivity and biological interactions.

Biological Activity

This compound exhibits several biological activities, primarily due to its chemical structure. Some of the key areas of interest include:

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is known that nitrophenols can interfere with various biochemical pathways due to their reactivity:

- Enzyme Inhibition : Nitrophenols may inhibit certain enzymes involved in metabolic pathways, leading to altered physiological responses.

- Reactive Oxygen Species (ROS) : The compound can induce oxidative stress by generating ROS, which can damage cellular components and contribute to its toxic effects.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial activity of various nitrophenols, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting potential as an antimicrobial agent.

- Toxicological Assessment :

- Mechanistic Insights :

Table 1: Summary of Biological Activities of this compound

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains |

| Anti-inflammatory | Potential modulation of inflammatory pathways |

| Toxicity | Respiratory and hematological effects observed |

Table 2: Toxicological Profile Summary

| Exposure Concentration (mg/m³) | Observed Effects |

|---|---|

| 30 | No significant alterations in hematology |

| 2119 | Increased methemoglobin levels |

| >2000 | Respiratory distress noted |

Propriétés

IUPAC Name |

4-ethyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWRRUKHBWTRPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205074 | |

| Record name | 4-Ethyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56520-98-0 | |

| Record name | 4-Ethyl-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56520-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056520980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYL-2-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H11LD71YUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.